NVP-TNKS656
Vue d'ensemble
Description
NVP-TNKS656 is a highly potent, selective, and orally active TNKS2 inhibitor . It has an IC50 of 6 nM, and exhibits over 300-fold selectivity against PARP1 and PARP2 . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of this compound is 494.58 . Its chemical formula is C27H34N4O5 . The elemental analysis shows that it contains 65.57% Carbon, 6.93% Hydrogen, 11.33% Nitrogen, and 16.17% Oxygen .Physical and Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in DMSO . It has a molecular weight of 494.58 and a chemical formula of C27H34N4O5 .Applications De Recherche Scientifique
Inhibition de la tankyrase
NVP-TNKS656 est un inhibiteur de la tankyrase hautement puissant, sélectif et actif par voie orale {svg_1}. Les tankyrases sont des enzymes qui se sont révélées être des nœuds redondants et médicamenteux dans la voie Wnt {svg_2}. En inhibant ces enzymes, this compound peut moduler la voie Wnt, qui joue un rôle crucial dans la croissance et la différenciation cellulaires {svg_3}.
Antagoniste de la voie Wnt
This compound a été identifié comme un antagoniste actif par voie orale de l'activité de la voie Wnt {svg_4}. La voie de signalisation Wnt est un réseau complexe de protéines connu pour ses rôles dans l'embryogenèse et le cancer, mais également impliqué dans les processus physiologiques normaux chez les animaux adultes {svg_5}.
Thérapeutiques anticancéreux
This compound a des applications potentielles en thérapeutique anticancéreuse {svg_6}. La majorité des cancers colorectaux (>90%) présentent des mutations dans au moins un gène de la voie de signalisation Wnt {svg_7}. L'activation aberrante de la signalisation Wnt est une force majeure qui favorise la carcinogénèse colorectale {svg_8}. This compound, en inhibant la voie Wnt, pourrait potentiellement être utilisé comme agent thérapeutique dans le traitement du cancer colorectal {svg_9}.
Biodisponibilité orale
This compound présente une biodisponibilité orale élevée {svg_10}. Cela signifie qu'il peut être efficacement absorbé lorsqu'il est pris par voie orale, ce qui constitue un avantage significatif dans l'administration des médicaments {svg_11}.
Propriétés physico-chimiques
This compound présente des propriétés physico-chimiques extrêmement favorables {svg_12}. Cela signifie qu'il présente le bon équilibre entre propriétés chimiques et physiques pour être un médicament efficace {svg_13}.
Efficacité lipophyle
This compound présente une efficacité lipophyle élevée {svg_14}. L'efficacité lipophyle est une mesure de la capacité d'un médicament à interagir avec sa cible dans un environnement cellulaire. Une efficacité lipophyle élevée indique que le médicament peut atteindre et interagir efficacement avec sa cible {svg_15}.
Mécanisme D'action
Target of Action
Nvp-tnks656 is a highly potent, selective, and orally active inhibitor of TNKS2 . TNKS2, also known as tankyrase 2, is a protein that plays a crucial role in several cellular processes, including the Wnt signaling pathway .
Mode of Action
This compound interacts with TNKS2, inhibiting its function. This inhibition is highly selective, with this compound showing over 300-fold selectivity against PARP1 and PARP2 . The interaction between this compound and TNKS2 is characterized by an enthalpy-driven thermodynamic signature of binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting TNKS2, this compound acts as an antagonist of Wnt pathway activity . This results in the modulation of the Wnt pathway, which has downstream effects on various cellular processes.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is orally active, indicating good absorption. The compound also shows high lipophilic efficiency, suggesting good distribution characteristics . .
Result of Action
The molecular effect of this compound’s action is the inhibition of TNKS2, leading to the modulation of the Wnt signaling pathway . On a cellular level, this compound has been shown to promote apoptosis in cells resistant to PI3K or AKT inhibitors that have high nuclear β-catenin content .
Safety and Hazards
Orientations Futures
NVP-TNKS656 has been identified as an orally active antagonist of Wnt pathway activity in the MMTV-Wnt1 mouse xenograft model . With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, this compound is well suited for further in vivo validation studies . It has also been found to revert resistance to PI3K and AKT inhibitors in the treatment of colorectal cancer .
Analyse Biochimique
Biochemical Properties
This interaction is characterized by high potency and selectivity, with an IC50 value of 6 nM for TNKS2 . This means that Nvp-tnks656 can inhibit the activity of tankyrase at very low concentrations .
Cellular Effects
This compound exerts significant effects on various types of cells by modulating the Wnt pathway . By inhibiting tankyrase, this compound prevents the degradation of a protein called Axin, thereby suppressing the activity of the Wnt pathway . This can influence cell function in several ways, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to tankyrase and inhibiting its activity . As a result, Axin is stabilized and can inhibit the Wnt pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been shown to have good stability and oral bioavailability, making it suitable for in vivo studies
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects . At a dosage of 30 or 100 mg/kg, it demonstrated good exposure and moderate oral bioavailability . Some slight superproportional increase in oral exposure was observed between 30 and 100 mg/kg, with the dose-normalized AUC at the 100 mg/kg dose being twice as high as at the 30 mg/kg dose .
Metabolic Pathways
Given its role as a tankyrase inhibitor, it is likely to impact pathways related to poly (ADP-ribose) metabolism .
Transport and Distribution
Given its molecular properties, it is likely to be able to cross cell membranes and reach its target, tankyrase, within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, tankyrase, which is found in various compartments within the cell
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBNAYFDZEYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NVP-TNKS656 and how does it impact the Wnt/β-catenin signaling pathway?
A1: this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2) enzymes. [] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of AXIN, a negative regulator of β-catenin. By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to β-catenin destabilization and subsequent downregulation of Wnt/β-catenin signaling. [, , , ]
Q2: How does the inhibition of the Wnt/β-catenin pathway by this compound translate to potential therapeutic benefits in cancer?
A2: The Wnt/β-catenin pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies. [, , ] Preclinical studies show that this compound exhibits anti-proliferative and anti-metastatic effects in models of colorectal cancer and hepatocellular carcinoma. [, ] This suggests that targeting the Wnt/β-catenin pathway with this compound holds promise as a potential therapeutic strategy for cancers driven by this pathway.
Q3: Research has shown that this compound can overcome resistance to PI3K and AKT inhibitors in colorectal cancer. What is the underlying mechanism for this effect?
A3: Resistance to PI3K and AKT inhibitors in colorectal cancer is often associated with hyperactivation of the Wnt/β-catenin pathway. [] this compound effectively counteracts this resistance by inhibiting TNKS1/2, reducing nuclear β-catenin levels, and thereby suppressing Wnt/β-catenin signaling. [] This highlights the potential of this compound as a valuable addition to combination therapies targeting cancers with co-activation of the PI3K/AKT and Wnt/β-catenin pathways.
Q4: Are there any predictive biomarkers for this compound response in cancer treatment?
A4: Studies suggest that high nuclear β-catenin content in colorectal cancer is an independent predictor of resistance to PI3K and AKT inhibitors. [] Conversely, high FOXO3A activity appears to confer sensitivity to this compound treatment. [] These findings highlight the potential of nuclear β-catenin and FOXO3A as predictive biomarkers for selecting patients who might benefit most from this compound-based therapies.
Q5: Beyond its anticancer activity, how does this compound impact the immune system?
A5: Interestingly, research indicates that this compound can promote cytokine production and osteoclastogenesis in murine macrophages. [] This effect is mediated by the stabilization of 3BP2, a substrate of PARP5, upon this compound treatment. [] While potentially beneficial for conditions like osteoporosis, this immune-modulatory effect of this compound necessitates careful consideration for its potential impact on the delicate balance of the immune system.
Q6: What is the current status of this compound in clinical development?
A6: While this compound has shown promising preclinical results, its current status in clinical development requires further investigation. [] Further research is crucial to determine its safety, efficacy, and optimal use in clinical settings for various diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.